molecular formula C22H45NO4 B12679814 2-(Stearoyloxy)ethylammonium acetate CAS No. 94213-54-4

2-(Stearoyloxy)ethylammonium acetate

Cat. No.: B12679814
CAS No.: 94213-54-4
M. Wt: 387.6 g/mol
InChI Key: IXEHSPWRWPJJEY-UHFFFAOYSA-N
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Description

2-(Stearoyloxy)ethylammonium acetate is a chemical compound with the molecular formula C22H45NO4 and a molecular weight of 387598This compound is primarily used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Stearoyloxy)ethylammonium acetate can be synthesized through the esterification of octadecanoic acid (stearic acid) with 2-aminoethanol, followed by the formation of the ammonium salt with acetic acid. The reaction typically involves the following steps:

    Esterification: Octadecanoic acid is reacted with 2-aminoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 2-(stearoyloxy)ethanol.

    Salt Formation: The resulting ester is then reacted with acetic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Stearoyloxy)ethylammonium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Stearoyloxy)ethylammonium acetate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(Stearoyloxy)ethylammonium acetate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. These interactions are crucial for its applications in drug delivery and membrane biology .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octadecanoyloxy)ethylammonium chloride
  • 2-(Stearoyloxy)ethylammonium bromide
  • 2-(Palmitoyloxy)ethylammonium acetate

Uniqueness

2-(Stearoyloxy)ethylammonium acetate is unique due to its specific combination of a long-chain fatty acid (stearic acid) and an ammonium acetate group. This structure imparts distinct physicochemical properties, such as high hydrophobicity and the ability to form stable emulsions. These properties make it particularly useful in applications requiring membrane integration and lipid interactions .

Properties

CAS No.

94213-54-4

Molecular Formula

C22H45NO4

Molecular Weight

387.6 g/mol

IUPAC Name

acetic acid;2-aminoethyl octadecanoate

InChI

InChI=1S/C20H41NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;1-2(3)4/h2-19,21H2,1H3;1H3,(H,3,4)

InChI Key

IXEHSPWRWPJJEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN.CC(=O)O

Origin of Product

United States

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